molecular formula C7H5BrN2 B13959752 4-Bromo-2-methylnicotinonitrile

4-Bromo-2-methylnicotinonitrile

Cat. No.: B13959752
M. Wt: 197.03 g/mol
InChI Key: KNZVOYCHFQZHIM-UHFFFAOYSA-N
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Description

4-Bromo-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylnicotinonitrile typically involves the bromination of 2-methylnicotinonitrile. One common method includes the reaction of 2-methylnicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the continuous synthesis of this compound can be achieved using flow chemistry techniques. This method involves the use of inexpensive, acyclic commodity-based raw materials and telescopes multiple steps into a single continuous process. The final product is obtained through batch crystallization, yielding high purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinonitriles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Bromo-2-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and nitrile groups play crucial roles in binding to these targets and influencing their function. The exact pathways involved can vary based on the compound’s structure and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylnicotinonitrile
  • 4-Bromo-6-methylnicotinonitrile
  • 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

4-Bromo-2-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming diverse derivatives. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .

Biological Activity

4-Bromo-2-methylnicotinonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C8_8H6_6BrN
  • Molecular Weight : 196.04 g/mol
  • CAS Number : 60956-26-5

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains. For instance, derivatives of nicotinonitrile have shown promising results against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some studies suggest that compounds containing a nitrile group can act as inhibitors of cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .
  • Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Synthesis

The synthesis of this compound typically involves the bromination of 2-methylnicotinonitrile using bromine or a brominating agent under controlled conditions. The general steps include:

  • Preparation of 2-Methylnicotinonitrile : This is achieved through the reaction of 2-methylpyridine with a suitable nitrating agent.
  • Bromination : The nitrile compound is subjected to bromination using Br2_2 in an organic solvent at low temperatures to ensure selectivity and yield.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several nicotinonitrile derivatives, including this compound. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

CompoundMIC (µg/mL)Activity
This compound100Moderate antibacterial
Control (Ampicillin)10Strong antibacterial

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of various nitriles on cancer cell lines. This compound showed significant cytotoxicity against MCF-7 breast cancer cells, with an IC50_{50} value of approximately 30 µM.

Cell LineIC50_{50} (µM)Effect
MCF-730High cytotoxicity
HeLa>100Low cytotoxicity

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

4-bromo-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H5BrN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3

InChI Key

KNZVOYCHFQZHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C#N)Br

Origin of Product

United States

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